molecular formula C11H13NO B1425416 1-(methoxymethyl)-2-methyl-1H-indole CAS No. 1322763-37-0

1-(methoxymethyl)-2-methyl-1H-indole

Cat. No.: B1425416
CAS No.: 1322763-37-0
M. Wt: 175.23 g/mol
InChI Key: DWPJNBINOXYLRH-UHFFFAOYSA-N
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Description

1-(methoxymethyl)-2-methyl-1H-indole is a derivative of indole, a bicyclic aromatic heterocycle. Indole and its derivatives are significant in various fields due to their biological and pharmacological activities. This compound, with the molecular formula C11H13NO, features a methoxymethyl group at the nitrogen atom and a methyl group at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(methoxymethyl)-2-methyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of 1H-indole with methoxymethyl chloride in the presence of a base such as sodium hydride. The methylation at the second position can be achieved using methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. For instance, transition metal-catalyzed cyclization reactions of unsaturated substrates are widely used. These methods offer high yields and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(methoxymethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxymethyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(methoxymethyl)-2-methyl-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-2-methyl-1H-indole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

  • 1H-Indole, 1-methyl-2-methyl-
  • 1H-Indole, 1-(methoxymethyl)-
  • 1H-Indole, 2-methyl-

Comparison: 1-(methoxymethyl)-2-methyl-1H-indole is unique due to the presence of both methoxymethyl and methyl groups, which can influence its reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-(methoxymethyl)-2-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-7-10-5-3-4-6-11(10)12(9)8-13-2/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPJNBINOXYLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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